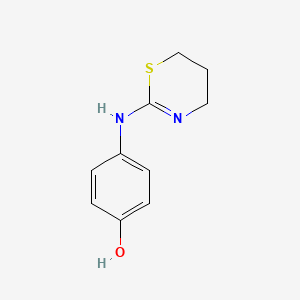![molecular formula C8H8O3 B1148196 (1s,2r,3s,4r,6s)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid CAS No. 128777-69-5](/img/structure/B1148196.png)
(1s,2r,3s,4r,6s)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1s,2r,3s,4r,6s)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid is a complex organic compound with the molecular formula C8H8O3. It is characterized by a tricyclic structure, which includes three interconnected rings. This compound is notable for its unique stereochemistry and the presence of a carboxylic acid group and a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,2r,3s,4r,6s)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic core. Subsequent steps include oxidation and carboxylation to introduce the ketone and carboxylic acid functionalities.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of catalysts to increase reaction efficiency and yield, as well as purification techniques such as crystallization and chromatography to obtain the desired stereoisomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(1s,2r,3s,4r,6s)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alcohols or amines in the presence of acid catalysts can facilitate substitution reactions.
Major Products
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of tricyclic alcohols.
Substitution: Formation of esters or amides depending on the nucleophile used.
Scientific Research Applications
(1s,2r,3s,4r,6s)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (1s,2r,3s,4r,6s)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique tricyclic structure allows it to fit into binding sites that other molecules cannot, leading to specific biological effects. The carboxylic acid and ketone groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid: Lacks the ketone group, making it less reactive in certain chemical reactions.
Tricyclo[2.2.1.02,6]heptane-5-oxo-: Lacks the carboxylic acid group, affecting its solubility and reactivity.
Bicyclo[2.2.1]heptane-2,5-dione: A simpler bicyclic compound with similar functional groups but different reactivity and applications.
Uniqueness
(1s,2r,3s,4r,6s)-5-Oxotricyclo[22102,6]heptane-3-carboxylic acid is unique due to its combination of a tricyclic structure with both a carboxylic acid and a ketone group
Properties
CAS No. |
128777-69-5 |
|---|---|
Molecular Formula |
C8H8O3 |
Molecular Weight |
152.149 |
IUPAC Name |
(1S,2R,3S,4R,6S)-7-oxo-1,2,3,4,5,6-hexahydrotricyclo[2.2.1.0^{2,6} |
InChI |
InChI=1S/C8H8O3/c9-7-3-1-2-4(5(2)7)6(3)8(10)11/h2-6H,1H2,(H,10,11)/t2-,3+,4+,5-,6+/m0/s1 |
InChI Key |
YUOZAHBGIJALKD-SXUWKVJYSA-N |
SMILES |
C1C2C3C2C(=O)C1C3C(=O)O |
Synonyms |
Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, 5-oxo-, stereoisomer (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



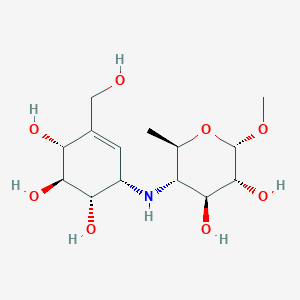
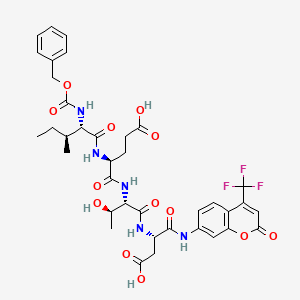
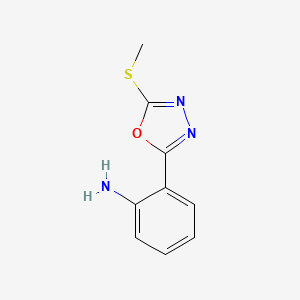
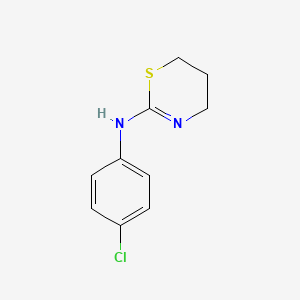
![2-Thioxo-5H-1,3,4-thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B1148133.png)
